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molecular formula C11H8INO3 B8600779 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No. B8600779
M. Wt: 329.09 g/mol
InChI Key: XIJAMGIOZWTABH-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

Treatment of a mixture of ethyl 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate and ethyl 7-iodo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.449 g) with sodium hydroxide (0.20 g) as described in Example 1c gave a mixture of the corresponding carboxylic acids. Chromatography of this mixture (0.220 g) on a reverse phase carbon-18 column gave 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (12 mg), mp 306° C. δ (360 MHz, DMSO-d6) 2.33 (3H, s, CH3), 6.55 (1H, s, 3-H) and 7.75 (2H, bs, 6-H and 8-H).
[Compound]
Name
carbon-18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 7-iodo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.449 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]2[C:3]=1[C:4](=[O:18])[CH:5]=[C:6]([C:13]([O:15]CC)=[O:14])[NH:7]2.IC1C=C2C(C(=O)C=C(C(OCC)=O)N2)=C(C)C=1.[OH-].[Na+]>>[I:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]2[C:3]=1[C:4](=[O:18])[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[NH:7]2 |f:2.3|

Inputs

Step One
Name
carbon-18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C2C(C=C(NC2=CC(=C1)C)C(=O)OCC)=O
Name
ethyl 7-iodo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.449 g
Type
reactant
Smiles
IC1=CC(=C2C(C=C(NC2=C1)C(=O)OCC)=O)C
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
Name
Type
product
Smiles
IC1=C2C(C=C(NC2=CC(=C1)C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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